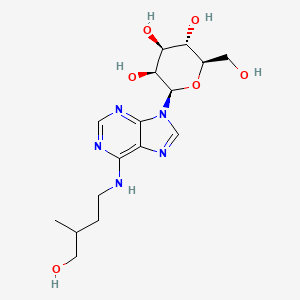
Dihydrozeatin 9-Glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrozeatin 9-Glucoside is a compound belonging to the class of cytokinins, which are plant hormones that promote cell division and growth. This compound is a glycosylated form of dihydrozeatin, where a glucose molecule is attached to the nitrogen at position 9 of the purine ring. Cytokinins like this compound play crucial roles in various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrozeatin 9-Glucoside typically involves the glycosylation of dihydrozeatin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation involves the use of glycosyltransferases, which transfer a glucose molecule to dihydrozeatin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to achieve the same result .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic glycosylation processes, where dihydrozeatin is incubated with glycosyltransferases and glucose donors in bioreactors. This method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dihydrozeatin 9-Glucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Dihydrozeatin 9-Glucoside has several scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on cytokinin activity.
Biology: It is used to investigate the role of cytokinins in plant growth and development, as well as their interactions with other plant hormones.
Medicine: Research is ongoing to explore the potential therapeutic applications of cytokinins, including this compound, in promoting cell growth and regeneration.
Mechanism of Action
Dihydrozeatin 9-Glucoside exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and cellular responses. This includes promoting cell division, delaying leaf senescence, and enhancing stress tolerance .
Comparison with Similar Compounds
Similar Compounds
Dihydrozeatin: The non-glycosylated form of dihydrozeatin 9-Glucoside, which also acts as a cytokinin but with different activity and stability.
Trans-Zeatin: Another cytokinin with a similar structure but different biological activity and receptor affinity.
Isopentenyladenine: A cytokinin with a different side chain but similar overall function in promoting cell division and growth.
Uniqueness
This compound is unique due to its glycosylation, which affects its stability, solubility, and activity compared to other cytokinins. This modification can influence its transport within the plant and its interaction with cytokinin receptors, making it a valuable compound for studying the effects of glycosylation on cytokinin function .
Properties
Molecular Formula |
C16H25N5O6 |
|---|---|
Molecular Weight |
383.40 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13+,16-/m1/s1 |
InChI Key |
DRPMMLWYLAPTPK-NQQPWZSVSA-N |
Isomeric SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |
Canonical SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















